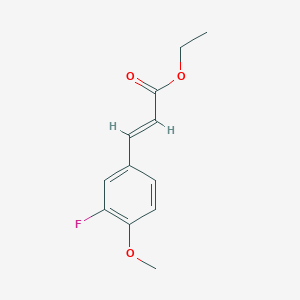
Ethyl (E)-3-(3-Fluoro-4-methoxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of esters Esters are commonly found in nature and are known for their pleasant fragrances
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid+ethanol→ethyl (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate+water
Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid
Reduction: Ethyl (2E)-3-(3-fluoro-4-methoxyphenyl)propan-2-ol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of ethyl (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methoxy substituents can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate can be compared with other similar compounds, such as:
Ethyl cinnamate: Lacks the fluoro and methoxy substituents, resulting in different chemical properties and applications.
Ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Similar structure but without the fluoro substituent, which can affect its reactivity and biological activity.
Ethyl (2E)-3-(3-fluorophenyl)prop-2-enoate:
The presence of both fluoro and methoxy groups in ethyl (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate makes it unique and can enhance its reactivity and specificity in various applications.
Properties
Molecular Formula |
C12H13FO3 |
|---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
ethyl (E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H13FO3/c1-3-16-12(14)7-5-9-4-6-11(15-2)10(13)8-9/h4-8H,3H2,1-2H3/b7-5+ |
InChI Key |
BWWRXUXZXLJKRC-FNORWQNLSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)OC)F |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















